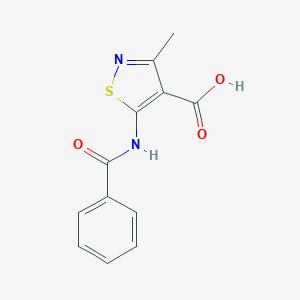

5-苯甲酰氨基-3-甲基-1,2-噻唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is a versatile chemical compound that exhibits intriguing properties. It belongs to the class of thiazole derivatives and can be used as an intermediate in organic synthesis and medicinal chemistry . It has potential applications in scientific research, aiding advancements in drug discovery, materials science, and biological studies.

Synthesis Analysis

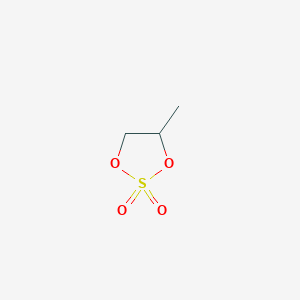

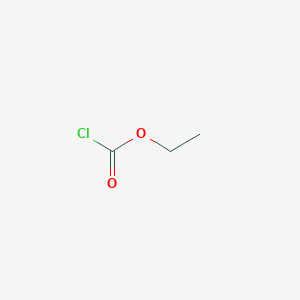

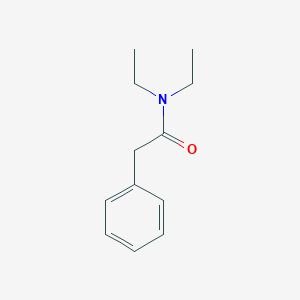

The synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid involves various substituted derivatives of ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate and potassium carbonate . The reaction mixture is added to a solution of methanol: water (9:1) and refluxed to break the ester into an acid .Molecular Structure Analysis

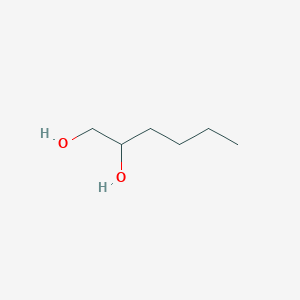

The molecular formula of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is C12H10N2O3S . It has an average mass of 262.284 Da and a monoisotopic mass of 262.041199 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid are complex and involve multiple steps . The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1H NMR, and 13C NMR spectra .科学研究应用

Antimycobacterial Agents

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid derivatives have been studied for their potential as antimycobacterial agents. These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The derivatives are designed to inhibit the growth of the bacteria by targeting specific proteins essential for their survival .

Pharmacological Potentials

In pharmacology, thiazole derivatives exhibit a wide range of biological activities. They have been explored for their potential as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, and antitumor agents. The diverse biological activities make them valuable in the development of new therapeutic drugs .

Medical Research

Thiazole compounds, including 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid, are being researched for their neuroprotective, anticonvulsant, and cytotoxic properties. These properties could lead to the development of treatments for various neurological disorders and cancers.

Industrial Applications

In the industrial sector, thiazole derivatives are used in the synthesis of organic fluorescent dyes, pesticides, and other organic compounds. Their chemical structure allows for versatile applications in organic synthesis .

Biotechnology

Thiazole derivatives play a role in biotechnology research, particularly as xanthine oxidase inhibitors. These inhibitors can help manage conditions like gout and hyperuricemia by reducing the production of uric acid in the body .

Agricultural Research

The agricultural industry benefits from the antimicrobial properties of thiazole derivatives. They are used in the development of fungicides and pesticides to protect crops from microbial infections and pests .

Chemical Synthesis

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is also significant in chemical synthesis. It serves as a building block for various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemicals .

Environmental Science

In environmental science, thiazole derivatives are studied for their potential use in bioremediation processes. They may help in the breakdown of pollutants and the detoxification of contaminated environments .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects such as antioxidant activity, analgesic effects, anti-inflammatory responses, antimicrobial activity, and more .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBHXRZEFDRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

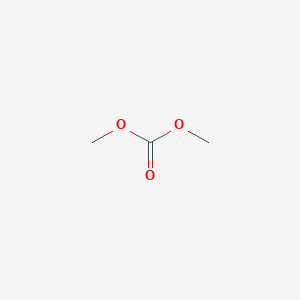

Canonical SMILES |

CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529015 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

CAS RN |

25391-97-3 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。